1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene 1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC16527309
InChI: InChI=1S/C8H7ClFN3/c1-5(12-13-11)7-3-2-6(10)4-8(7)9/h2-5H,1H3/t5-/m1/s1
SMILES:
Molecular Formula: C8H7ClFN3
Molecular Weight: 199.61 g/mol

1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene

CAS No.:

Cat. No.: VC16527309

Molecular Formula: C8H7ClFN3

Molecular Weight: 199.61 g/mol

* For research use only. Not for human or veterinary use.

1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene -

Specification

Molecular Formula C8H7ClFN3
Molecular Weight 199.61 g/mol
IUPAC Name 1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene
Standard InChI InChI=1S/C8H7ClFN3/c1-5(12-13-11)7-3-2-6(10)4-8(7)9/h2-5H,1H3/t5-/m1/s1
Standard InChI Key KTRPSVGWBXRKTF-RXMQYKEDSA-N
Isomeric SMILES C[C@H](C1=C(C=C(C=C1)F)Cl)N=[N+]=[N-]
Canonical SMILES CC(C1=C(C=C(C=C1)F)Cl)N=[N+]=[N-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises a benzene ring substituted at the 1-, 2-, and 4-positions with an (R)-configured azidoethyl group, chlorine, and fluorine, respectively. The chiral center at the azidoethyl group (C1) confers enantioselectivity, critical for applications in asymmetric catalysis and drug design.

Table 1: Key Molecular Properties

PropertyValue
CAS Number1604373-46-7
Molecular FormulaC₈H₇ClFN₃
Molecular Weight199.6 g/mol
Purity≥95%
Stereochemistry(R)-configuration at C1

The fluorine and chlorine substituents enhance electrophilicity and stability, while the azide group enables participation in click chemistry .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves introducing the azide group via nucleophilic substitution. A representative pathway includes:

  • Chlorofluorobenzene Derivative Preparation: 2-Chloro-4-fluoroethylbenzene is synthesized through Friedel-Crafts alkylation.

  • Azidation: Treatment with sodium azide (NaN₃) in DMF or aqueous media, facilitated by Cu(I) catalysts .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsProduct
1Friedel-Crafts alkylation, AlCl₃2-Chloro-4-fluoroethylbenzene
2NaN₃, CuSO₄, H₂O/DMF, RT1-[(1R)-1-Azidoethyl]-2-chloro-4-fluorobenzene

The Cu(I)-catalyzed azidation ensures regioselectivity and retains the (R)-configuration.

Enantiomeric Control

Applications in Research and Industry

Click Chemistry (CuAAC)

The azide group reacts with terminal alkynes in CuAAC to form 1,2,3-triazoles, a reaction pivotal in drug discovery and polymer science. For example, this compound could generate triazole-linked dendrimers or antibody-drug conjugates .

Medicinal Chemistry

Azides serve as bioorthogonal handles for tagging biomolecules. In drug development, this compound’s chiral center may enhance target selectivity, as seen in sphingosine-1-phosphate receptor modulators (cf. Patent EP1988081A1) .

Materials Science

The electron-withdrawing Cl and F groups improve thermal stability and electronic properties, making the compound suitable for:

  • Conductive Polymers: As a monomer for polyazoles.

  • Liquid Crystals: Halogen substituents enhance mesophase stability.

PrecautionRecommendation
Storage-20°C, inert atmosphere
HandlingUse blast shields, avoid sparks
DisposalNeutralize with nitrous acid

Future Directions

Research opportunities include:

  • Catalysis: Developing non-copper catalysts for azide-alkyne cycloaddition.

  • Drug Delivery: Exploiting bioorthogonal reactivity for tumor-targeted therapies.

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